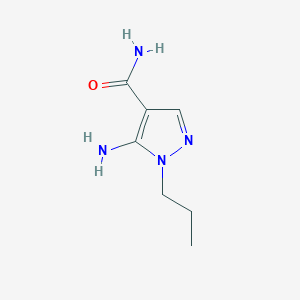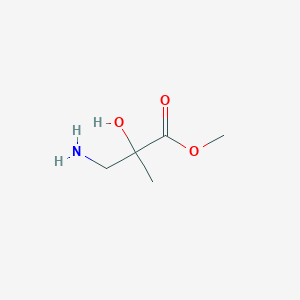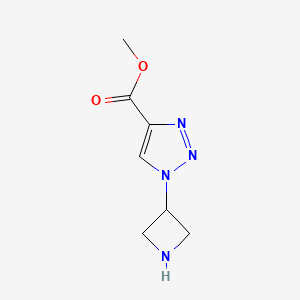
N-Tetradecyloctadecanamide
Overview
Description
N-Tetradecyloctadecanamide: is a long-chain fatty acid amide with the molecular formula C32H65NO . It is a type of fatty acid amide that is synthesized from fatty acids and amines. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of tetradecylamine with octadecanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the compound can be produced through a similar chemical synthesis route but optimized for large-scale production. This involves the use of reactors and continuous flow systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids such as tetradecanoic acid and octadecanoic acid.
Reduction: Amines such as tetradecylamine and octadecylamine.
Substitution: Various substituted amides and amines.
Scientific Research Applications
Chemistry: N-Tetradecyloctadecanamide is used in the study of lipid membranes and their interactions with proteins. Biology: It is used in biological research to understand the role of fatty acid amides in cell signaling and membrane dynamics. Medicine: Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Tetradecyloctadecanamide exerts its effects involves its interaction with cell membranes and proteins. The compound can insert into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific receptors or enzymes, influencing signaling pathways.
Molecular Targets and Pathways Involved:
Cell Membranes: Interaction with lipid bilayers.
Proteins: Potential binding to membrane-associated proteins.
Signaling Pathways: Possible modulation of signaling pathways related to cell growth and metabolism.
Comparison with Similar Compounds
N-Dodecanamide: A shorter-chain fatty acid amide.
N-Octadecanamide: A longer-chain fatty acid amide.
N-Tetradecylhexadecanamide: Another fatty acid amide with a different chain length.
Uniqueness: N-Tetradecyloctadecanamide is unique due to its specific chain length, which influences its physical and chemical properties. This makes it particularly useful in applications requiring a balance of hydrophilic and hydrophobic characteristics.
Properties
IUPAC Name |
N-tetradecyloctadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H65NO/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(34)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h3-31H2,1-2H3,(H,33,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXKTQHRBVRUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H65NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/structure/B3104066.png)


![Methyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3104097.png)







![1-[3-(Trifluoromethyl)benzyl]guanidine](/img/structure/B3104162.png)
